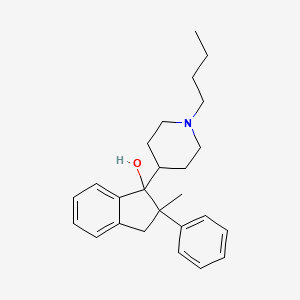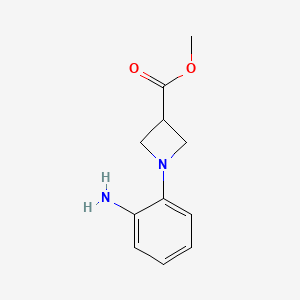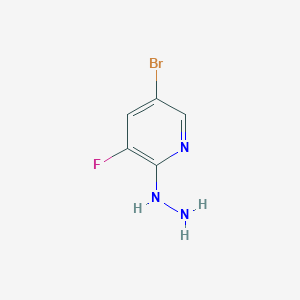![molecular formula C9H11FN2O5 B1502062 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 84258-25-3](/img/structure/B1502062.png)
1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is a deuterated analog of a 5-fluorouracil nucleoside_{{{CITATION{{{1{1-[5-(5,5-H_2)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione. This compound is structurally similar to 5-fluorouracil, a well-known chemotherapeutic agent, but with the incorporation of deuterium atoms, which can influence its biological and chemical properties_{{{CITATION{{{1{1-[5-(5,5-H_2)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate deuterated pentofuranosyl derivative and 5-fluorouracil.
Reaction Conditions: The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. The reaction is often carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, often facilitated by nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, potentially leading to different biological activities.
Substitution Products: Substituted derivatives with altered chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: This compound is used in the study of deuterium effects on chemical stability and reactivity.
Biology: It serves as a tool to investigate the biological impact of deuterium substitution in nucleosides.
Medicine: As a deuterated analog of 5-fluorouracil, it is explored for potential improvements in chemotherapy treatments.
Industry: The compound is used in the development of deuterated drugs, which may offer enhanced pharmacokinetic properties.
Mécanisme D'action
The mechanism by which 1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione exerts its effects involves its incorporation into nucleic acids, leading to the disruption of DNA synthesis. The deuterium atoms can influence the stability and binding affinity of the compound, potentially enhancing its therapeutic efficacy.
Molecular Targets and Pathways:
Thymidylate Synthase: Inhibition of this enzyme disrupts DNA synthesis.
Ribonucleotide Reductase: Inhibition affects the production of deoxynucleotides, essential for DNA replication.
Comparaison Avec Des Composés Similaires
5-Fluorouracil: The non-deuterated analog, widely used in chemotherapy.
Deoxycytidine: Another nucleoside analog used in antiviral and anticancer therapies.
Uniqueness: 1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to its deuterated structure, which can lead to improved metabolic stability and reduced toxicity compared to its non-deuterated counterparts.
Propriétés
IUPAC Name |
1-[5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAOHEXOSAUJHY-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693989 | |
| Record name | 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84258-25-3 | |
| Record name | 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1501987.png)
![4-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1501988.png)
![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1501993.png)
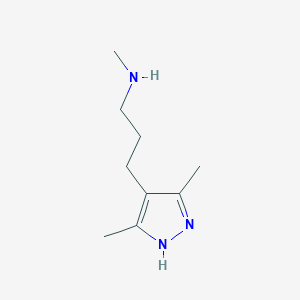
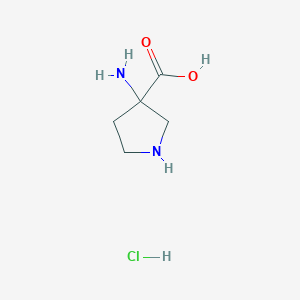
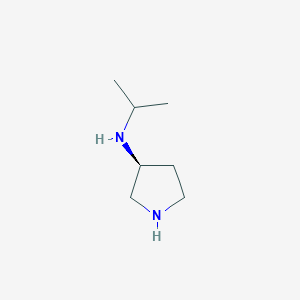
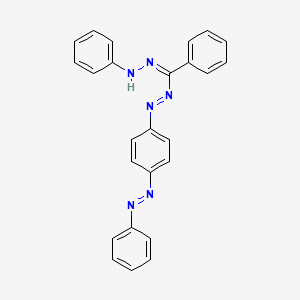
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B1502045.png)
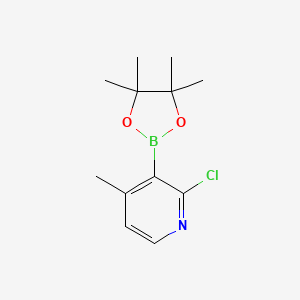
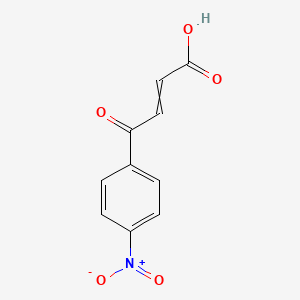
![3-Amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B1502058.png)
